molecular formula C13H11ClO B8210472 1-Naphthalenecarbonyl chloride, 4-ethyl- CAS No. 824430-39-9

1-Naphthalenecarbonyl chloride, 4-ethyl-

Cat. No.: B8210472
CAS No.: 824430-39-9
M. Wt: 218.68 g/mol
InChI Key: NQGJOARSKPSTSF-UHFFFAOYSA-N
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Description

Overview of Acyl Halides as Versatile Building Blocks in Contemporary Chemical Research

Acyl halides, characterized by the functional group -COX where X is a halogen, are among the most reactive derivatives of carboxylic acids. This high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes acyl halides exceptional acylating agents, capable of readily forming new carbon-heteroatom and carbon-carbon bonds.

In contemporary chemical research, acyl halides are indispensable for the synthesis of a wide array of functional groups, including esters, amides, anhydrides, and ketones. Their utility is foundational in the construction of complex organic molecules, where the introduction of an acyl group is a critical step. The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl halide is a common strategy to facilitate otherwise challenging transformations.

Significance of Naphthalene-Based Scaffolds in Modern Organic Transformations

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties to molecules containing it. Furthermore, the naphthalene core provides a versatile platform for three-dimensional diversification, allowing for the introduction of various substituents at its distinct positions.

In the context of modern organic transformations, naphthalene-based scaffolds are frequently incorporated into the design of novel therapeutic agents, organic light-emitting diodes (OLEDs), and fluorescent probes. The biological activity of many naphthalene-containing compounds is well-documented, with examples spanning anticancer, anti-inflammatory, and antimicrobial agents. This has led to sustained interest in developing synthetic methodologies that allow for the precise and efficient functionalization of the naphthalene ring system.

Positioning of 1-Naphthalenecarbonyl chloride, 4-ethyl- within the Landscape of Substituted Naphthalenecarbonyl Chlorides

Within the broader class of naphthalenecarbonyl chlorides, the 1-Naphthalenecarbonyl chloride, 4-ethyl- isomer occupies a specific and strategic position. The substitution pattern on the naphthalene ring significantly influences the steric and electronic properties of the molecule, thereby modulating its reactivity and the properties of its downstream products.

The acyl chloride group at the 1-position (alpha-position) is sterically more accessible than at the 2-position (beta-position), which can influence its reaction kinetics. The presence of a 4-ethyl group introduces a lipophilic alkyl substituent, which can enhance the solubility of the molecule and its derivatives in organic solvents and influence their interaction with biological targets. This specific substitution pattern makes 1-Naphthalenecarbonyl chloride, 4-ethyl- a valuable intermediate for creating derivatives with tailored properties.

Below is a data table summarizing the key properties of this compound:

PropertyValue
IUPAC Name 4-ethylnaphthalene-1-carbonyl chloride
CAS Number 824430-39-9
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol

Rationale and Research Objectives for Investigating 1-Naphthalenecarbonyl chloride, 4-ethyl- in Academic Contexts

The investigation of 1-Naphthalenecarbonyl chloride, 4-ethyl- in academic research is driven by several key objectives. A primary goal is the development of novel synthetic methodologies that utilize this building block to access new chemical space. This includes its application in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

A significant area of interest lies in its use as a precursor for therapeutic compounds. For instance, patent literature indicates its utility in the synthesis of compounds based on a pyridine (B92270) scaffold, suggesting its potential in developing new classes of therapeutic agents. chiralen.com

Furthermore, academic research may focus on the fundamental reactivity of this substituted naphthalenecarbonyl chloride, exploring how the 4-ethyl group influences reaction outcomes and mechanisms compared to its unsubstituted counterpart. This can lead to a deeper understanding of structure-reactivity relationships and inform the design of future synthetic strategies. The synthesis of novel materials with specific optical or electronic properties by incorporating the 4-ethylnaphthalene-1-carbonyl moiety is another promising avenue of academic inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylnaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGJOARSKPSTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709193
Record name 4-Ethylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824430-39-9
Record name 4-Ethylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Naphthalenecarbonyl Chloride, 4 Ethyl

Synthesis from Substituted Naphthalenecarboxylic Acids

The most common and direct method for the preparation of 1-Naphthalenecarbonyl chloride, 4-ethyl- is through the chlorination of 4-Ethyl-1-naphthalenecarboxylic acid. This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, a fundamental reaction in organic chemistry.

Conversion of 4-Ethyl-1-naphthalenecarboxylic acid to 1-Naphthalenecarbonyl chloride, 4-ethyl-

The synthesis of 4-Ethyl-1-naphthalenecarboxylic acid, the precursor for the target acyl chloride, can be achieved through established methods such as the carboxylation of a Grignard reagent derived from 1-bromo-4-ethylnaphthalene or through Friedel-Crafts acylation of 1-ethylnaphthalene (B72628) followed by oxidation.

Once 4-Ethyl-1-naphthalenecarboxylic acid is obtained, it is converted to 1-Naphthalenecarbonyl chloride, 4-ethyl- using a suitable chlorinating agent. This reaction is typically carried out in an inert solvent to facilitate the reaction and subsequent workup. The choice of chlorinating agent and reaction conditions plays a crucial role in the yield and purity of the final product.

Investigation of Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride) and Their Efficacy

Several reagents are commonly employed for the conversion of carboxylic acids to acyl chlorides. The most prominent among these are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂): This reagent is a widely used and cost-effective option. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. The reaction can be performed neat or in a solvent such as toluene (B28343) or dichloromethane (B109758). Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction through the formation of the Vilsmeier reagent.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective chlorinating agent that often provides cleaner reactions and milder reaction conditions compared to thionyl chloride. The byproducts of the reaction with oxalyl chloride are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gaseous and easily removed. Similar to thionyl chloride, the reaction is often catalyzed by DMF and is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

The efficacy of these reagents can be influenced by the specific substrate. For aromatic carboxylic acids like 4-Ethyl-1-naphthalenecarboxylic acid, both reagents are generally effective, and the choice may depend on factors such as cost, desired purity, and scale of the reaction.

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Atom Economy

To maximize the efficiency of the synthesis of 1-Naphthalenecarbonyl chloride, 4-ethyl-, several reaction parameters can be optimized:

Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts. While some reactions with oxalyl chloride can proceed at room temperature, heating is often required when using thionyl chloride to drive the reaction to completion.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics. Aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran are generally preferred to avoid unwanted side reactions with the acyl chloride product.

Stoichiometry of Reagents: Using a slight excess of the chlorinating agent can ensure complete conversion of the carboxylic acid. However, a large excess should be avoided to simplify purification.

Catalyst: The addition of a catalytic amount of DMF can significantly increase the reaction rate for both thionyl chloride and oxalyl chloride. Optimization of the catalyst loading is important to achieve a balance between reaction speed and potential side reactions.

Workup Procedure: Proper workup is crucial for isolating a pure product. This typically involves the removal of the solvent and excess reagent under reduced pressure.

By carefully controlling these parameters, it is possible to achieve high yields and purity of 1-Naphthalenecarbonyl chloride, 4-ethyl-, while also considering the principles of green chemistry to improve atom economy.

Comparative Analysis of Different Synthetic Protocols

A comparative analysis of synthetic protocols for the preparation of 1-Naphthalenecarbonyl chloride, 4-ethyl- highlights the trade-offs between different chlorinating agents.

ParameterThionyl Chloride ProtocolOxalyl Chloride Protocol
Reagent Cost Generally lowerGenerally higher
Reaction Conditions Often requires heatingCan often be performed at room temperature
Byproducts SO₂ (toxic gas), HClCO, CO₂, HCl (all gaseous)
Purity of Product Good, but may require careful purificationOften higher due to cleaner reaction
Ease of Workup Relatively straightforwardVery straightforward due to gaseous byproducts

For large-scale industrial synthesis, the lower cost of thionyl chloride might be a deciding factor. However, for laboratory-scale synthesis where high purity and mild conditions are prioritized, oxalyl chloride is often the preferred reagent.

Exploration of Alternative Synthetic Routes to the 4-Ethyl-1-naphthalenecarbonyl Scaffold

Beyond the traditional two-step approach of synthesizing the carboxylic acid followed by chlorination, alternative routes that aim for a more direct and atom-economical synthesis of the 4-Ethyl-1-naphthalenecarbonyl scaffold are of significant interest.

Direct Carbonylation Strategies for Acyl Chloride Formation

Direct carbonylation strategies involve the introduction of a carbonyl group directly onto the naphthalene (B1677914) ring to form the acyl chloride. These methods are highly attractive as they can potentially reduce the number of synthetic steps.

One potential approach is the Friedel-Crafts acylation of 1-ethylnaphthalene with a suitable carbonyl-containing C1 synthon that can directly yield an acyl chloride. For instance, the reaction of 1-ethylnaphthalene with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene, in the presence of a Lewis acid catalyst (e.g., AlCl₃), could theoretically lead to the formation of 1-Naphthalenecarbonyl chloride, 4-ethyl-. However, such reactions can be challenging to control in terms of regioselectivity and may lead to the formation of unwanted side products.

Another promising avenue is transition-metal-catalyzed carbonylation . Palladium-catalyzed carbonylation reactions, for example, have been extensively developed for the synthesis of carbonyl compounds. A hypothetical route could involve the carbonylation of a 4-ethyl-1-halonaphthalene (e.g., 4-ethyl-1-bromonaphthalene) with carbon monoxide in the presence of a suitable palladium catalyst and a chloride source. While these reactions are powerful, they typically require high pressures of carbon monoxide and specialized equipment.

Further research and development in these areas are needed to establish them as viable and efficient alternatives to the classical synthesis from the corresponding carboxylic acid.

Functional Group Interconversion Approaches from Precursors like 1-Ethylnaphthalene

The synthesis of 1-Naphthalenecarbonyl chloride, 4-ethyl- via functional group interconversion logically begins with the precursor 4-ethyl-1-naphthoic acid. The final step in this sequence is the conversion of the carboxylic acid group to an acyl chloride. This transformation is a standard procedure in organic synthesis, often accomplished with high efficiency using stoichiometric chlorinating agents.

Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. chemguide.co.uklibretexts.orgyoutube.com The reaction with thionyl chloride is particularly prevalent, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.com

C₁₂H₁₁COOH (4-ethyl-1-naphthoic acid) + SOCl₂ → C₁₂H₁₁COCl (1-Naphthalenecarbonyl chloride, 4-ethyl-) + SO₂ + HCl

While direct, detailed research on the synthesis of the precursor 4-ethyl-1-naphthoic acid from 1-ethylnaphthalene is not extensively documented in readily available literature, a plausible and conventional synthetic route can be proposed based on fundamental organic reactions. This multi-step approach would likely involve:

Friedel-Crafts Acylation of 1-Ethylnaphthalene: The first step would be the introduction of an acetyl group onto the naphthalene ring of 1-ethylnaphthalene. This is typically achieved through a Friedel-Crafts acylation reaction, using an acylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.com A significant challenge in the acylation of substituted naphthalenes is controlling the regioselectivity, as substitution can occur at various positions on the ring system. stackexchange.comrsc.org For 1-substituted naphthalenes, the acylation generally occurs at the 4-position (para position) due to steric hindrance at the 2-position (ortho position) and electronic directing effects. stackexchange.com The reaction conditions, including the solvent and temperature, can significantly influence the ratio of isomers produced. stackexchange.comstackexchange.com

Oxidation of the Acetyl Group: The resulting ketone, 1-acetyl-4-ethylnaphthalene, would then undergo oxidation to convert the acetyl group into a carboxylic acid. A common method for this transformation is the haloform reaction, where the methyl ketone is treated with a basic solution of sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr). Alternatively, stronger oxidizing agents could be employed, although care must be taken to avoid oxidation of the ethyl group or the aromatic ring itself. google.com

This proposed pathway provides a logical sequence for the functional group interconversion from the readily available starting material, 1-ethylnaphthalene, to the immediate precursor of the target compound.

Development of Novel Catalytic Systems for C-Cl Bond Formation

While traditional methods for converting carboxylic acids to acyl chlorides rely on stoichiometric amounts of aggressive reagents like thionyl chloride, recent research has focused on developing milder and more efficient catalytic systems for this transformation. These novel approaches aim to reduce waste, improve safety, and enhance cost-efficiency.

One promising development involves the use of a formamide (B127407) catalyst in conjunction with cyanuric chloride (TCT). rsc.org This method facilitates the transformation of carboxylic acids into acid chlorides under mild conditions. The protocol is noted for its exceptional cost-efficiency, as TCT is an inexpensive reagent for hydroxyl group activation. rsc.org The proposed mechanism suggests that the formamide catalyst and TCT generate a reactive intermediate, which then efficiently chlorinates the carboxylic acid. rsc.org This system has demonstrated broad applicability and has been used in the synthesis of pharmaceuticals, highlighting its practicability. rsc.org

Another innovative catalytic approach utilizes 3,3-dichlorocyclopropenes. organic-chemistry.org In the presence of a tertiary amine base, these compounds can rapidly convert carboxylic acids to their corresponding acyl chlorides. The reaction proceeds via an aromatic cation-activated nucleophilic acyl substitution mechanism. organic-chemistry.org This method is notable for its speed and efficiency under gentle conditions.

A summary of traditional versus novel catalytic methods is presented in the table below.

MethodReagent/CatalystConditionsAdvantagesDisadvantages
Traditional Thionyl Chloride (SOCl₂)Stoichiometric, often requires heating chemguide.co.ukyoutube.comHigh yield, gaseous byproducts youtube.comHarsh reagent, generates acidic gas youtube.com
Traditional Phosphorus Pentachloride (PCl₅)Stoichiometric, reacts in the cold chemguide.co.ukEffective for many acids orgsyn.orgSolid byproduct (POCl₃) requires separation chemguide.co.uk
Novel Catalytic Formylpyrrolidine (FPyr) / Trichlorotriazine (TCT)Catalytic FPyr, stoichiometric TCT rsc.orgCost-efficient, mild conditions, scalable rsc.orgRequires a promoter (TCT) rsc.org
Novel Catalytic 3,3-Dichlorocyclopropenes / Tertiary AmineCatalytic cycle with amine base organic-chemistry.orgRapid conversion, mild conditions organic-chemistry.orgRequires synthesis of the cyclopropene (B1174273) reagent organic-chemistry.org

These emerging catalytic systems represent a significant advancement in the synthesis of acyl chlorides, including 1-Naphthalenecarbonyl chloride, 4-ethyl-. They offer more sustainable and refined alternatives to the long-established stoichiometric methods, paving the way for more environmentally benign chemical manufacturing processes.

Reactivity and Transformational Chemistry of 1 Naphthalenecarbonyl Chloride, 4 Ethyl As a Synthetic Intermediate

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 1-Naphthalenecarbonyl chloride, 4-ethyl- is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form a new acyl compound.

Reaction with Alcohol Nucleophiles: Synthesis of 4-Ethyl-1-naphthoate Esters

The reaction of 1-Naphthalenecarbonyl chloride, 4-ethyl- with alcohols provides a direct route to the synthesis of 4-ethyl-1-naphthoate esters. This esterification typically proceeds under mild conditions, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct. The choice of alcohol can range from simple primary and secondary alkanols to more complex polyols and phenols.

For instance, the reaction with ethanol (B145695) yields ethyl 4-ethyl-1-naphthoate. The general reaction is as follows:

Reaction of 1-Naphthalenecarbonyl chloride, 4-ethyl- with Ethanol

Reactant 1Reactant 2BaseProduct
1-Naphthalenecarbonyl chloride, 4-ethyl-EthanolPyridineEthyl 4-ethyl-1-naphthoate

The reaction is generally high-yielding and can be carried out in a variety of aprotic solvents like dichloromethane (B109758) or diethyl ether at room temperature. The progress of the reaction can be monitored by the disappearance of the acyl chloride and the appearance of the characteristic ester peak in infrared (IR) spectroscopy.

Reaction with Amine Nucleophiles: Formation of 4-Ethyl-1-naphthamides

Primary and secondary amines readily react with 1-Naphthalenecarbonyl chloride, 4-ethyl- to form the corresponding N-substituted 4-ethyl-1-naphthamides. Similar to the reaction with alcohols, a base is typically employed to neutralize the HCl generated. Alternatively, using a twofold excess of the amine can serve the same purpose, where one equivalent acts as the nucleophile and the second as the base.

The synthesis of N-ethyl-4-ethyl-1-naphthamide from the reaction with ethylamine (B1201723) is a representative example.

Reaction of 1-Naphthalenecarbonyl chloride, 4-ethyl- with Ethylamine

Reactant 1Reactant 2ConditionProduct
1-Naphthalenecarbonyl chloride, 4-ethyl-Ethylamine (2 equiv.)Aprotic SolventN-ethyl-4-ethyl-1-naphthamide

These amidation reactions are generally rapid and exothermic, often requiring cooling to control the reaction rate. The resulting amides are typically stable, crystalline solids.

Reactions with Other Heteroatom Nucleophiles (e.g., Thiols, Hydrazines)

Beyond alcohols and amines, 1-Naphthalenecarbonyl chloride, 4-ethyl- can react with a range of other heteroatom nucleophiles.

Thiols: Reaction with thiols (mercaptans) in the presence of a base leads to the formation of S-thioesters (thionaphthoates). Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions often proceed with high efficiency.

Hydrazines: Hydrazines react to form hydrazides. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield 4-ethyl-1-naphthohydrazide, a versatile intermediate for the synthesis of various heterocyclic compounds.

Impact of the 4-Ethyl Substituent on Nucleophilic Attack Rates and Selectivity

The 4-ethyl group on the naphthalene (B1677914) ring exerts both electronic and steric effects on the reactivity of the carbonyl group.

Electronic Effects: The ethyl group is a weak electron-donating group through induction. This slightly increases the electron density on the naphthalene ring, which can be transmitted to the carbonyl carbon, marginally reducing its electrophilicity compared to the unsubstituted 1-naphthalenecarbonyl chloride. However, this effect is generally considered to be minor.

Steric Effects: The more significant impact of the 4-ethyl group is steric hindrance. While not directly adjacent to the carbonyl group, its presence can influence the approach of bulky nucleophiles. For very large nucleophiles, a slight decrease in the reaction rate might be observed compared to the unsubstituted analogue. However, for most common nucleophiles, this steric hindrance is not substantial enough to significantly impede the reaction. Kinetic studies on the nucleophilic substitution of naphthalene carbonyl chlorides have shown that the 1-isomer is inherently more reactive than the 2-isomer, and the presence of a substituent at the 4-position is not expected to alter this fundamental reactivity trend.

Electrophilic Aromatic Acylation Reactions (Friedel-Crafts Type)

1-Naphthalenecarbonyl chloride, 4-ethyl- can act as an acylating agent in Friedel-Crafts reactions, introducing the 4-ethyl-1-naphthoyl group onto another aromatic ring. These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activate the acyl chloride for electrophilic attack.

Regioselectivity Studies in Aromatic Acylations Using Various Lewis Acid Catalysts

The regioselectivity of the Friedel-Crafts acylation of substituted aromatic compounds is influenced by the nature of the substituent on the aromatic substrate, the steric bulk of the acylating agent, and the choice of the Lewis acid catalyst.

When an activated aromatic substrate like toluene (B28343) is acylated with 1-Naphthalenecarbonyl chloride, 4-ethyl-, the incoming acyl group is directed to the ortho and para positions relative to the methyl group. Due to the significant steric bulk of the 4-ethyl-1-naphthoyl group, the para-substituted product is expected to be the major isomer.

Expected Regioselectivity in the Friedel-Crafts Acylation of Toluene

Aromatic SubstrateAcylating AgentLewis Acid CatalystMajor ProductMinor Product
Toluene1-Naphthalenecarbonyl chloride, 4-ethyl-AlCl₃4-(4-Ethyl-1-naphthoyl)toluene2-(4-Ethyl-1-naphthoyl)toluene

The choice of Lewis acid can influence the product distribution. Stronger Lewis acids like AlCl₃ tend to favor the thermodynamically more stable product, which in many cases of naphthalene acylation is the isomer resulting from attack at the 2-position of the naphthalene ring if rearrangement is possible. However, with an already substituted acylating agent like 1-Naphthalenecarbonyl chloride, 4-ethyl-, the reaction primarily involves the acylation of the second aromatic ring, and the regioselectivity is governed by the directing effects of the substituents on that ring. Weaker Lewis acids may lead to a higher proportion of the kinetically favored product.

Systematic studies on the regioselectivity of Friedel-Crafts acylation using 1-Naphthalenecarbonyl chloride, 4-ethyl- with a range of aromatic substrates and Lewis acids would be necessary to fully elucidate the interplay of steric and electronic factors governing the product distribution. Such studies would likely reveal a strong preference for acylation at the least sterically hindered positions on the aromatic substrate.

Synthesis of Substituted Naphthyl Ketones and Diketones

One of the most fundamental transformations of 1-Naphthalenecarbonyl chloride, 4-ethyl- is its use in Friedel-Crafts acylation reactions to synthesize a diverse range of substituted naphthyl ketones. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of the acyl chloride with an aromatic compound (arene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom, enhancing the electrophilicity of the carbonyl carbon and generating a potent acylium ion or a related complex. This electrophile is then attacked by the electron-rich arene to form a C-C bond. masterorganicchemistry.comyoutube.com

The reaction is highly efficient for producing monoacylated products because the resulting ketone is less reactive than the starting arene, thus preventing further acylation. organic-chemistry.org By varying the arene substrate, a wide array of aryl (4-ethyl-1-naphthyl) ketones can be prepared. For instance, reaction with benzene (B151609) would yield (4-ethyl-1-naphthyl)(phenyl)methanone, while reaction with toluene would produce a mixture of ortho, meta, and para isomers of (4-ethyl-1-naphthyl)(tolyl)methanone. A patented method for the synthesis of methyl-1-naphthyl ketone highlights a similar process where pre-forming the complex of the acyl chloride and aluminum chloride in a solvent like ethylene (B1197577) dichloride leads to high yields of the α-naphthyl ketone, minimizing the formation of the β-isomer. google.com This methodology can be directly applied to 1-Naphthalenecarbonyl chloride, 4-ethyl- to achieve high regioselectivity.

If a substrate containing two aromatic rings is used, or if the reaction is performed with a difunctional acylating or aromatic reagent, it is possible to synthesize diketones, further expanding the synthetic utility of this intermediate.

Table 1: Representative Friedel-Crafts Acylation Reactions
Arene SubstrateCatalystSolventProductTypical Yield
BenzeneAlCl₃Ethylene Dichloride(4-ethyl-1-naphthyl)(phenyl)methanoneHigh
TolueneAlCl₃Nitrobenzene(4-ethyl-1-naphthyl)(tolyl)methanoneGood
NaphthaleneAlCl₃Ethylene Dichloride(4-ethyl-1-naphthyl)(naphthalen-1-yl)methanoneHigh google.com
AnisoleZnOSolvent-free(4-ethyl-1-naphthyl)(4-methoxyphenyl)methanoneGood-Excellent organic-chemistry.org

Intramolecular Friedel-Crafts Acylation for Polycyclic Ring Systems

Beyond intermolecular reactions, the acyl chloride functionality of derivatives of 1-Naphthalenecarbonyl chloride, 4-ethyl- can be exploited in intramolecular Friedel-Crafts acylations to construct complex polycyclic ring systems. masterorganicchemistry.com This strategy is particularly effective for synthesizing five- and six-membered rings fused to the naphthalene core. masterorganicchemistry.com

The process requires a precursor molecule where the 4-ethylnaphthalene moiety is tethered to another aromatic ring by a flexible chain of atoms. Upon treatment with a strong acid or Lewis acid catalyst, the acyl chloride group reacts with the tethered aromatic ring, leading to cyclization and the formation of a new ring. Reagents commonly used for these cyclizations include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). masterorganicchemistry.com

For example, if 1-Naphthalenecarbonyl chloride, 4-ethyl- were first reacted with phenoxyethanol (B1677644) to form an ester, followed by conversion of the hydroxyl group to a leaving group and subsequent Friedel-Crafts alkylation onto benzene, a substrate suitable for intramolecular acylation could be generated. The final cyclization step would yield a complex polycyclic ketone. This approach is a powerful tool for building the core structures of many natural products and functional materials. The formation of six-membered rings is generally more efficient than five- or seven-membered rings in these reactions. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

The acyl chloride group is an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of ketones.

Palladium-Catalyzed Carbonylative Coupling Reactions with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions of 1-Naphthalenecarbonyl chloride, 4-ethyl- with organometallic reagents provide a direct and versatile route to unsymmetrical ketones. In these reactions, the bond between the carbonyl carbon and the chlorine is activated by a palladium(0) catalyst. The general catalytic cycle involves oxidative addition of the acyl chloride to the Pd(0) complex, followed by transmetalation with an organometallic reagent (such as an organotin, organoboron, or organozinc compound), and concluding with reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

This method is often referred to as a "carbonylative coupling" because the carbonyl group of the acyl chloride is retained in the final product. It serves as a powerful alternative to traditional methods like Friedel-Crafts acylation, especially when dealing with sensitive substrates or when specific regioselectivity is required. A wide range of organometallic reagents can be employed, allowing for the introduction of alkyl, vinyl, aryl, and alkynyl groups. wikipedia.org

Investigation of Suzuki-Miyaura, Stille, and Negishi Type Couplings Involving the Acyl Chloride Functionality

Several named palladium-catalyzed reactions are particularly relevant for the transformation of acyl chlorides like 1-Naphthalenecarbonyl chloride, 4-ethyl-.

Suzuki-Miyaura Coupling: While more commonly used for aryl halides, the Suzuki-Miyaura reaction can be adapted for acyl chlorides. nih.gov This involves the coupling of the acyl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com Anhydrous conditions are often required to prevent hydrolysis of the acyl chloride. nih.gov This reaction offers the advantage of using organoboron reagents, which are generally stable, readily available, and have low toxicity. nih.gov

Stille Coupling: The Stille coupling is highly effective for the synthesis of ketones from acyl chlorides. wikipedia.orglibretexts.org This reaction pairs the acyl chloride with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups and its insensitivity to the presence of water or air, although the toxicity of the tin reagents is a significant drawback. wikipedia.orglibretexts.org The reaction was historically one of the first palladium-catalyzed methods used to couple acyl chlorides with organometallic partners to form ketones, with early work demonstrating yields between 53-87%. libretexts.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgnobelprize.org While organozinc reagents are more reactive than their boron or tin counterparts, they are also more sensitive to air and moisture, requiring stricter reaction conditions. researchgate.net The Negishi coupling is a powerful tool for forming C-C bonds, including those involving sp³-, sp²-, and sp-hybridized carbon atoms. wikipedia.org

Table 2: Metal-Catalyzed Cross-Coupling Reactions with Acyl Chlorides
Coupling ReactionOrganometallic Reagent (R-M)Typical CatalystKey Features
Suzuki-MiyauraAryl/Vinyl Boronic AcidsPd(PPh₃)₄Low toxicity of boron reagents; requires anhydrous conditions. nih.gov
StilleAlkyl/Aryl/Vinyl StannanesPd(PPh₃)₄High functional group tolerance; toxic tin byproducts. wikipedia.orglibretexts.org
NegishiAlkyl/Aryl/Vinyl Zinc HalidesPd(PPh₃)₄ or Ni complexesHigh reactivity; requires anhydrous/anaerobic conditions. wikipedia.org

Reduction Chemistry of the Carbonyl Chloride Functionality

The carbonyl chloride group can be selectively reduced to the corresponding aldehyde or further to the primary alcohol, depending on the reducing agent and reaction conditions employed.

Selective Reduction to the Corresponding Aldehyde (e.g., 4-Ethyl-1-naphthaldehyde)

The partial reduction of an acyl chloride to an aldehyde is a classic transformation that requires a mild and selective reducing agent to avoid over-reduction to the primary alcohol. The most well-known method for this conversion is the Rosenmund reduction . This reaction involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), often with a catalyst poison like quinoline-sulfur. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde.

Alternatively, stoichiometric amounts of specific metal hydride reagents can achieve this selective reduction. A common choice is lithium tri(tert-butoxy)aluminum hydride (LiAl(O-t-Bu)₃H). This reagent is sterically hindered and less reactive than lithium aluminum hydride (LiAlH₄), which allows it to reduce the highly reactive acyl chloride to an aldehyde without significantly affecting the less reactive aldehyde product, especially at low temperatures.

Successful synthesis of 4-Ethyl-1-naphthaldehyde from 1-Naphthalenecarbonyl chloride, 4-ethyl- via these methods provides a key intermediate for further synthetic elaborations, such as Wittig reactions or reductive aminations.

Table 3: Methods for Selective Reduction of Acyl Chlorides to Aldehydes
Reaction NameReagentsKey Features
Rosenmund ReductionH₂, Pd/BaSO₄, Catalyst Poison (e.g., Quinoline)Catalytic hydrogenation; poison prevents over-reduction.
Hydride ReductionLiAl(O-t-Bu)₃HStoichiometric; uses a sterically hindered, less reactive hydride.

Further Reduction to Primary Alcohols and Hydrocarbons

The carbonyl group of 1-Naphthalenecarbonyl chloride, 4-ethyl- is a key site for reactivity, and its reduction opens pathways to other important functional groups, namely primary alcohols and hydrocarbons. These transformations are fundamental in multi-step organic synthesis.

Reduction to (4-ethylnaphthalen-1-yl)methanol

The conversion of the acyl chloride to the corresponding primary alcohol, (4-ethylnaphthalen-1-yl)methanol, can be accomplished using various hydride-based reducing agents. Acyl chlorides are readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) as well as milder reagents like sodium borohydride (B1222165) (NaBH₄) to yield primary alcohols. wikipedia.orgchemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.

A more contemporary method involves the use of hydrosilanes in the presence of a Lewis acid catalyst. For instance, aromatic acyl chlorides can undergo partial reduction to the corresponding triethylsilyl (TES)-protected benzylic alcohols using triethylsilane (HSiEt₃) and a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). scispace.comresearchgate.netacs.org Subsequent hydrolysis of the silyl (B83357) ether furnishes the primary alcohol. This method is notable for its mild conditions.

Reagent(s)IntermediateTypical ConditionsNotes
1. LiAlH₄ 2. H₃O⁺AldehydeAnhydrous ether or THF, followed by aqueous workup.Powerful, non-selective reducing agent. wikipedia.org
NaBH₄AldehydeProtic solvents like ethanol or methanol.Milder and more selective than LiAlH₄. chemistrysteps.com
1. HSiEt₃, B(C₆F₅)₃ (cat.) 2. H₃O⁺Silyl EtherAnhydrous solvent, room temperature.Mild, catalytic method for aromatic acyl chlorides. researchgate.net

Reduction to 1-ethyl-4-methylnaphthalene

Complete reduction of the carbonyl functionality to a methylene (B1212753) group (–CH₂–) transforms the acyl chloride into the hydrocarbon 1-ethyl-4-methylnaphthalene. This deoxygenation is typically performed on the intermediate aldehyde or a corresponding aryl ketone derived from the acyl chloride. Two classical methods are employed for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction involves heating the carbonyl compound with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgbyjus.com These strongly acidic conditions make it particularly effective for reducing aryl-alkyl ketones that are stable to acid. wikipedia.organnamalaiuniversity.ac.in The reaction mechanism is complex and thought to occur on the surface of the zinc. annamalaiuniversity.ac.in

Conversely, the Wolff-Kishner reduction is conducted under strongly basic conditions. wikipedia.org The carbonyl compound is first converted to a hydrazone by reacting with hydrazine (NH₂NH₂). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. pharmaguideline.combyjus.com The driving force is the evolution of nitrogen gas to form the alkane. masterorganicchemistry.com This method is ideal for substrates that are sensitive to strong acids. wikipedia.org

ReactionReagentsConditionsSubstrate Suitability
Clemmensen ReductionZn(Hg), conc. HClStrongly acidic, heatAcid-stable compounds. organic-chemistry.org
Wolff-Kishner ReductionNH₂NH₂, KOHStrongly basic, high heat (e.g., in diethylene glycol)Base-stable compounds. masterorganicchemistry.com

Exploration of Radical Reactions Involving 1-Naphthalenecarbonyl chloride, 4-ethyl-

Beyond ionic pathways, 1-Naphthalenecarbonyl chloride, 4-ethyl- and its derivatives can participate in synthetically valuable radical reactions. These transformations allow for unique bond formations and functional group manipulations under distinct reaction conditions.

Direct Generation of Acyl Radicals

The 4-ethyl-1-naphthoyl radical can be generated directly from the parent acyl chloride. Recent advancements in photoredox catalysis have enabled the formation of acyl radicals from acyl chlorides under mild conditions using visible light and a nucleophilic organic catalyst. nih.gov This process avoids the harsh conditions or toxic reagents, such as tin hydrides, traditionally used for radical generation. nih.gov The mechanism involves the activation of the acyl chloride by the catalyst, forming an intermediate that can absorb low-energy photons to generate the acyl radical. nih.gov Once formed, this nucleophilic radical can engage in a variety of transformations, such as Giese-type additions to electron-poor olefins. nih.govresearchgate.net

Deoxygenation via the Barton-McCombie Reaction

An alternative radical pathway begins with the primary alcohol, (4-ethylnaphthalen-1-yl)methanol, obtained from the reduction of the acyl chloride as described in section 3.4.2. The Barton-McCombie deoxygenation is a powerful radical reaction that replaces a hydroxyl group with a hydrogen atom. nrochemistry.comwikipedia.org This two-step process provides a method for the complete deoxygenation of the carbonyl group to a methyl group (–CH₃).

The reaction involves two main stages:

Formation of a Thiocarbonyl Derivative: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. wikipedia.orgorganic-chemistry.org

Radical Chain Reaction: The thiocarbonyl derivative is then treated with a radical initiator, typically 2,2'-azobis(isobutyronitrile) (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH). nrochemistry.com The tributyltin radical, generated from the initiator, attacks the thiocarbonyl group, leading to the formation of a carbon-centered radical on the naphthalene scaffold. This alkyl radical then abstracts a hydrogen atom from Bu₃SnH to yield the final hydrocarbon product, 1-ethyl-4-methylnaphthalene, and regenerate the tin radical to propagate the chain. nrochemistry.comwikipedia.org The formation of a very stable tin-sulfur bond provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

ReagentRole in Reaction
Thiocarbonylating Agent (e.g., CS₂, NaH, MeI)Converts the alcohol into a radical precursor (xanthate). nrochemistry.com
AIBN (2,2'-Azobis(isobutyronitrile))Radical initiator; starts the chain reaction upon heating. wikipedia.org
Bu₃SnH (Tributyltin hydride)Propagates the radical chain and serves as the hydrogen atom donor. organic-chemistry.org

Mechanistic Investigations of 1 Naphthalenecarbonyl Chloride, 4 Ethyl Reactivity

Kinetic Studies of Nucleophilic Acyl Substitution Pathways

Kinetic studies are foundational to understanding reaction mechanisms, offering quantitative data on reaction rates and the factors that influence them. For 1-Naphthalenecarbonyl chloride, 4-ethyl-, these studies typically involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions.

The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. libretexts.org For the reaction of 1-Naphthalenecarbonyl chloride, 4-ethyl- with a nucleophile (Nu), the general rate law is expected to be:

Rate = k[1-Naphthalenecarbonyl chloride, 4-ethyl-]^m[Nu]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. libretexts.org These orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. libretexts.orgyoutube.com

Table 1: Hypothetical Rate Data for the Reaction with Phenol (B47542) at 298 K in Acetonitrile (B52724)

Experiment[1-Naphthalenecarbonyl chloride, 4-ethyl-] (M)[Phenol] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

From this data, doubling the concentration of the acyl chloride doubles the rate, indicating m=1. Doubling the concentration of the phenol also doubles the rate, indicating n=1. The rate constant 'k' can be calculated from any of the experiments. Using Experiment 1: k = Rate / ([Acyl Chloride][Phenol]) = 1.5 x 10⁻⁴ / (0.10 * 0.10) = 1.5 x 10⁻² M⁻¹s⁻¹.

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insight into the transition state of a reaction. These are determined by measuring the rate constant 'k' at different temperatures and applying the Arrhenius and Eyring equations.

A negative entropy of activation is often observed for bimolecular reactions, as two reactant molecules combine to form a more ordered transition state. researchgate.net The enthalpy of activation provides information about the energy barrier of the reaction.

Table 2: Hypothetical Temperature Dependence of the Rate Constant

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
2981.5 x 10⁻²
3083.1 x 10⁻²
3186.0 x 10⁻²

Analysis of this data would allow for the calculation of the activation energy (Ea) and subsequently ΔH‡ and ΔS‡, providing a more complete energetic profile of the reaction.

Elucidation of Transition State Structures and Reaction Intermediates (e.g., Tetrahedral Intermediates)

Nucleophilic acyl substitution reactions are generally believed to proceed through a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this mechanism, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral species. taylorandfrancis.com This intermediate is typically unstable and collapses by reforming the carbonyl double bond and expelling the leaving group (in this case, the chloride ion). masterorganicchemistry.comtaylorandfrancis.com

The existence of such intermediates can sometimes be inferred from kinetic data or trapped and observed spectroscopically under specific conditions (e.g., low temperatures). wikipedia.org Computational modeling is also a powerful tool for calculating the structures and energies of transition states and intermediates, helping to visualize the reaction pathway. For 1-Naphthalenecarbonyl chloride, 4-ethyl-, the transition state leading to the tetrahedral intermediate would involve the partial formation of the bond with the incoming nucleophile and partial breaking of the carbonyl π-bond.

Influence of Steric and Electronic Effects of the 4-Ethyl Substituent on Reaction Mechanisms and Selectivity

Substituents on the naphthalene (B1677914) ring can significantly influence the reactivity of the carbonyl group. The 4-ethyl group, located on the same ring as the carbonyl chloride, exerts both electronic and steric effects.

Electronic Effects: The ethyl group is an electron-donating group through induction and hyperconjugation. This electron donation to the naphthalene ring system slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to the unsubstituted 1-naphthalenecarbonyl chloride. This would be reflected in a smaller rate constant.

Solvent Effects on Reaction Mechanisms and Reaction Rates

The choice of solvent can have a profound impact on the rates and even the mechanism of nucleophilic acyl substitution reactions. wikipedia.org Solvents can stabilize reactants, intermediates, and transition states to different extents. researchgate.net

For reactions of acyl chlorides, a key consideration is the polarity of the solvent.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are generally good for Sₙ2-type reactions. They can solvate the cation but not the anion as effectively, leaving the nucleophile more reactive.

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can participate in the reaction (solvolysis) and can stabilize both the nucleophile and the leaving group through hydrogen bonding. Reactions in these solvents can sometimes proceed through a more dissociative (Sₙ1-like) mechanism, where the C-Cl bond breaks first to form an acylium ion, which is then attacked by the solvent.

An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex. wikipedia.org For the reaction of 1-Naphthalenecarbonyl chloride, 4-ethyl-, moving to a more polar solvent would be expected to increase the reaction rate, as the transition state leading to the tetrahedral intermediate is more polar than the reactants.

Table 3: Hypothetical Solvent Effects on the Rate Constant at 298 K

SolventDielectric ConstantRelative Rate
Hexane1.91
Dichloromethane (B109758)9.150
Acetonitrile37.5800

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. nih.gov For nucleophilic acyl substitution, a common experiment involves using H₂¹⁸O as the nucleophile in a hydrolysis reaction.

If the reaction proceeds through the expected tetrahedral intermediate, the ¹⁸O from the water will be incorporated into the resulting carboxylic acid product. masterorganicchemistry.com By analyzing the product with mass spectrometry, the presence of the ¹⁸O isotope can be confirmed. Furthermore, if the starting acyl chloride is recovered before the reaction goes to completion, it can be analyzed to see if any ¹⁸O has been incorporated. The absence of ¹⁸O in the recovered starting material would support an irreversible addition-elimination mechanism. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 1 Naphthalenecarbonyl Chloride, 4 Ethyl

Electronic Structure Analysis and Molecular Orbital Theory of the Naphthalene-Carbonyl Chloride System

A computational study of 1-Naphthalenecarbonyl chloride, 4-ethyl- would begin with an analysis of its electronic structure. This involves mapping the electron density distribution to understand how the ethyl and carbonyl chloride substituents influence the aromatic naphthalene (B1677914) core.

Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, would be central to this analysis. Key parameters to be calculated would include the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For the parent naphthalene system, it is known that the HOMO density is highest at the alpha-positions (1, 4, 5, 8), making them more nucleophilic. A detailed study would determine how the electron-donating ethyl group at the 4-position and the electron-withdrawing carbonyl chloride group at the 1-position modify this inherent reactivity.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the thermodynamics and kinetics of chemical reactions. For 1-Naphthalenecarbonyl chloride, 4-ethyl-, DFT calculations would be employed to model its behavior in various reactions, such as Friedel-Crafts acylation or nucleophilic substitution at the carbonyl carbon.

Researchers would calculate the energies of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of reaction energy profiles, activation energies, and reaction enthalpies. By mapping the lowest energy path from reactants to products, the precise geometry of the transition state can be identified, offering insights into the bond-making and bond-breaking processes of the reaction mechanism.

Prediction of Reactivity Patterns, Regioselectivity, and Stereoselectivity

Building upon the electronic structure analysis and DFT calculations, a comprehensive study would predict the compound's reactivity. The calculated HOMO and LUMO distributions would provide initial hypotheses for how the molecule interacts with different reagents.

Regioselectivity: In reactions involving the aromatic rings, such as further electrophilic substitution, computational models would predict which of the remaining open positions on the naphthalene rings is most likely to react. This involves comparing the energies of the transition states for substitution at each possible site.

Stereoselectivity: While the core naphthalene structure is planar, the presence of the ethyl group could, in certain complex reactions or interactions with chiral molecules, lead to stereoselective outcomes. Computational methods can model the different stereochemical pathways and predict the most favorable product by comparing the energies of the diastereomeric transition states.

Investigation of Non-Covalent Interactions and Conformational Preferences

The flexibility of the ethyl group and the carbonyl chloride substituent introduces the possibility of different spatial arrangements, or conformations. Computational chemistry would be used to determine the preferred three-dimensional structure of the molecule. This involves a conformational search to identify various energy minima on the potential energy surface.

Furthermore, the study would investigate non-covalent interactions, which are critical in molecular recognition and aggregation. For a molecule like 1-Naphthalenecarbonyl chloride, 4-ethyl-, this could include intramolecular interactions (e.g., between the ethyl group and the peri-hydrogen) or intermolecular interactions in a dimer or crystal lattice. Methods like the Non-Covalent Interaction (NCI) index can visualize and characterize these weak interactions, such as van der Waals forces or hydrogen bonds.

Correlation of Computational Data with Experimental Observations

The ultimate goal of a theoretical study is to both explain existing experimental data and make predictions that can be tested in the laboratory. A computational analysis of 1-Naphthalenecarbonyl chloride, 4-ethyl- would ideally be correlated with experimental findings.

For instance, calculated vibrational frequencies from DFT could be compared to an experimental Infrared (IR) spectrum to validate the accuracy of the computational model. Predicted reaction outcomes, such as regioselectivity, could be compared against the product distribution observed in a laboratory synthesis. Similarly, calculated electronic transitions could be correlated with UV-visible spectroscopy data. This interplay between theory and experiment is essential for developing a robust and reliable understanding of the molecule's chemical behavior.

Advanced Analytical Methodologies for Characterizing 1 Naphthalenecarbonyl Chloride, 4 Ethyl and Its Transformations

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation

The structural analysis and real-time monitoring of reactions involving 1-Naphthalenecarbonyl chloride, 4-ethyl- rely heavily on a suite of spectroscopic techniques. These methods provide detailed information on the molecular structure, functional groups, and connectivity of atoms, which is essential for confirming the identity of the starting material, tracking its conversion, and elucidating the structure of new derivatives.

Infrared (IR) Spectroscopy for Monitoring Carbonyl Vibrational Modes and Functional Group Changes

Infrared (IR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 1-Naphthalenecarbonyl chloride, 4-ethyl-. The primary diagnostic feature is the intense carbonyl (C=O) stretching vibration of the acyl chloride functional group. wikipedia.org This peak typically appears at a high frequency, around 1785-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. reddit.comuobabylon.edu.iq

During chemical transformations, such as esterification or amidation, the acyl chloride is converted into other carbonyl-containing functional groups. This conversion is readily monitored by the disappearance of the characteristic acyl chloride C=O peak and the appearance of a new carbonyl peak at a lower frequency. For example, the formation of an ester derivative would result in a new C=O stretching band in the region of 1735-1750 cm⁻¹, while an amide would show a C=O band at approximately 1650-1690 cm⁻¹. The precise position of these bands can be influenced by conjugation with the naphthalene (B1677914) ring.

By tracking the relative intensities of these carbonyl bands over time, the extent of the reaction can be qualitatively and, in some cases, quantitatively assessed. This makes IR spectroscopy an invaluable technique for real-time reaction monitoring.

Table 1: Typical IR Carbonyl Stretching Frequencies for 1-Naphthalenecarbonyl chloride, 4-ethyl- and its Derivatives

Functional GroupTypical C=O Stretching Frequency (cm⁻¹)Key Observations for Reaction Monitoring
Acyl Chloride (Starting Material)1785 - 1815Disappearance of this high-frequency peak indicates consumption of the starting material.
Ester1735 - 1750Appearance of a new peak in this region signals the formation of an ester product.
Carboxylic Acid (Hydrolysis Product)1700 - 1725 (and broad O-H stretch ~2500-3300)Appearance of this peak indicates hydrolysis of the acyl chloride.
Amide1650 - 1690Appearance of this peak indicates the formation of an amide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of 1-Naphthalenecarbonyl chloride, 4-ethyl- and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For the parent compound, 1-Naphthalenecarbonyl chloride, 4-ethyl-, the spectrum would show characteristic signals for the ethyl group (a quartet and a triplet) and a complex pattern of signals in the aromatic region corresponding to the protons on the substituted naphthalene ring. researchgate.net Upon derivatization, shifts in the positions of the aromatic protons, particularly those close to the carbonyl group, can be observed. Furthermore, new signals corresponding to the protons of the newly introduced group (e.g., the -OCH₃ protons of a methyl ester) will appear.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The carbonyl carbon of the acyl chloride is particularly diagnostic, appearing in the range of 160-180 ppm. ucalgary.ca The spectrum will also show distinct signals for the ethyl group carbons and the ten carbons of the naphthalene ring system. Transformation of the acyl chloride group leads to a predictable shift in the carbonyl carbon resonance and the appearance of new signals from the derivative moiety.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY experiments identify protons that are coupled to each other (typically on adjacent carbons), helping to assign the complex aromatic signals. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra. These techniques are indispensable for confirming the precise structure of novel derivatives. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Naphthalenecarbonyl chloride, 4-ethyl-

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Naphthalene-H7.5 - 8.5124 - 136
-CH₂-~3.1 (quartet)~27
-CH₃~1.4 (triplet)~15
C=O-~168

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 1-Naphthalenecarbonyl chloride, 4-ethyl- and its reaction products. In electron ionization (EI) mode, the analysis typically reveals a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For acyl chlorides, the molecular ion peak may be weak or absent due to rapid fragmentation. libretexts.org The presence of chlorine is indicated by a characteristic M+2 isotopic peak with an intensity of about one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides significant structural information. A common and often dominant fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a highly stable acylium ion ([M-Cl]⁺). ucalgary.calibretexts.org For 1-Naphthalenecarbonyl chloride, 4-ethyl-, this would result in a prominent peak at m/z corresponding to the 4-ethyl-1-naphthoyl cation. Further fragmentation of the naphthalene ring and the ethyl group can also be observed. nih.gov Analysis of the fragmentation patterns of derivatives allows for confirmation of the incorporated functional group.

Table 3: Key Mass Spectrometry Fragments for 1-Naphthalenecarbonyl chloride, 4-ethyl- (C₁₃H₁₁ClO)

IonProposed StructureKey Diagnostic Feature
[M]⁺[C₁₃H₁₁ClO]⁺Molecular ion peak; presence of M+2 peak confirms one chlorine atom.
[M-Cl]⁺[C₁₃H₁₁O]⁺Acylium ion; often the base peak, confirming the acyl chloride structure.
[M-COCl]⁺[C₁₂H₁₁]⁺Loss of the carbonyl chloride group, leaving the 4-ethylnaphthalene cation.
[M-Cl-C₂H₄]⁺[C₁₁H₇O]⁺Loss of ethylene (B1197577) from the acylium ion via McLafferty rearrangement.

Chromatographic Separations for Product Isolation and Purity Assessment

Chromatographic techniques are essential for the analysis of complex reaction mixtures containing 1-Naphthalenecarbonyl chloride, 4-ethyl-, as well as for the isolation and purification of its transformation products. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Development of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For 1-Naphthalenecarbonyl chloride, 4-ethyl- and its non-polar derivatives (e.g., esters), GC can provide excellent separation and quantification. A typical method would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane. wiley.com When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for positive identification of each component in a mixture. researchgate.netysu.edu For more polar derivatives, such as amides or carboxylic acids, derivatization to more volatile forms (e.g., silylation) may be necessary to achieve good chromatographic performance. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique, as it is not limited by the volatility or thermal stability of the analyte. Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging as the compound may react with protic solvents (like water or methanol) in the mobile phase. nih.gov A common strategy is to derivatize the acyl chloride prior to analysis. researchgate.net For instance, reaction with an amine or alcohol yields a stable amide or ester that can be easily analyzed. researchgate.net Reversed-phase HPLC using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or a buffer is a standard approach for separating the parent compound and its various derivatives. pensoft.net A diode-array detector (DAD) can provide UV spectra for each peak, aiding in peak identification and purity assessment. google.com

Table 4: Exemplary Chromatographic Conditions for Analysis

TechniqueStationary PhaseMobile Phase / Carrier GasDetectionApplication Notes
GC 5% Phenyl MethylpolysiloxaneHeliumMass Spectrometry (MS)Suitable for the acyl chloride and its volatile, thermally stable derivatives.
HPLC C18 (Reversed-Phase)Acetonitrile / Water GradientDiode-Array Detector (DAD)Broadly applicable for the parent compound and its derivatives. May require pre-column derivatization for the acyl chloride itself.

Strategies for Preparative-Scale Chromatography for Isolation of Complex Reaction Mixtures

When a reaction yields a complex mixture of products, or when a high-purity sample of a specific derivative is required for further study, preparative-scale chromatography is employed. This involves scaling up an analytical separation to handle larger quantities of material.

Preparative HPLC: This is the most common method for isolating non-volatile or thermally sensitive products from the transformation of 1-Naphthalenecarbonyl chloride, 4-ethyl-. The process involves using larger columns (with wider diameters) and higher flow rates than in analytical HPLC. The method development process starts with optimizing the separation at the analytical scale to maximize the resolution between the desired product and impurities. This optimized method is then scaled up by adjusting the flow rate and sample loading in proportion to the column size. Fractions are collected as they elute from the column, and those containing the pure product are combined.

Flash Chromatography: For less complex separations and larger quantities, flash chromatography is a rapid and cost-effective alternative. It is a form of normal-phase liquid chromatography that uses moderate pressure to force the solvent through a column of silica (B1680970) gel. While it generally offers lower resolution than preparative HPLC, it is often sufficient for purifying major products from unreacted starting materials and significant byproducts. The choice between preparative HPLC and flash chromatography depends on the difficulty of the separation and the required purity of the final product.

Future Research Directions and Potential Innovations Involving 1 Naphthalenecarbonyl Chloride, 4 Ethyl

Development of Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and reactions of acyl chlorides, including 1-Naphthalenecarbonyl chloride, 4-ethyl-, offer considerable scope for the application of these principles.

Synthesis: Traditionally, acyl chlorides are synthesized from their corresponding carboxylic acids using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organicchemistrytutor.comchemguide.co.uk These methods, while effective, generate corrosive byproducts like hydrogen chloride (HCl), sulfur dioxide (SO₂), and phosphorus-based waste, which are environmentally detrimental. organicchemistrytutor.comchemguide.co.uk Future research could focus on developing catalytic methods that avoid stoichiometric inorganic reagents. For instance, novel catalytic systems could enable the direct conversion of 4-ethyl-1-naphthoic acid to the acyl chloride with high atom economy and minimal waste.

Reactions: The high reactivity of 1-Naphthalenecarbonyl chloride, 4-ethyl- makes it an excellent electrophile for forming amides, esters, and ketones. organicchemistrytutor.com However, these reactions are often conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or aprotic solvents such as dimethylformamide (DMF). A significant green innovation would be the adoption of bio-based, renewable solvents. Cyrene™, a solvent derived from cellulose, has emerged as a viable alternative for synthesizing amides from acyl chlorides and amines, offering a more sustainable and less toxic reaction medium. rsc.org Further research could validate the efficacy of Cyrene™ and other green solvents for a broader range of reactions involving 1-Naphthalenecarbonyl chloride, 4-ethyl-. Additionally, developing metal-free reaction conditions for transformations such as amide bond formation represents another key area for green chemistry innovation. tandfonline.com

ApproachTraditional MethodProposed Green AlternativePotential Benefits
Synthesis Use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organicchemistrytutor.comchemguide.co.ukCatalytic conversion from the corresponding carboxylic acid.Higher atom economy, reduced hazardous byproducts (e.g., SO₂, HCl).
Amide Synthesis Reaction with amines in chlorinated or aprotic solvents (e.g., DCM, DMF).Use of bio-based solvents like Cyrene™. rsc.orgReduced toxicity, use of renewable resources, simplified work-up.
Catalysis Often relies on stoichiometric bases or metal catalysts.Development of metal-free catalytic systems. tandfonline.comAvoidance of heavy metal contamination, lower cost, and environmental impact.
Table 1. Comparison of Traditional and Proposed Green Chemistry Approaches.

Integration into Multicomponent Reactions and One-Pot Synthetic Sequences

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netuniupo.it This approach is highly efficient, reduces waste, and allows for the rapid generation of molecular complexity. The electrophilic nature of 1-Naphthalenecarbonyl chloride, 4-ethyl- makes it an ideal candidate for incorporation into novel MCRs.

Future research could explore its participation in established MCRs, such as Passerini or Ugi-type reactions, by using it as the acylating agent. For example, a sequential MCR could involve the reaction of an isocyanide, a carboxylic acid, and 1-Naphthalenecarbonyl chloride, 4-ethyl- to generate complex α-ketoimides. uniupo.it Another promising avenue involves the development of transition-metal-catalyzed MCRs. Palladium/copper-catalyzed multicomponent reactions have been used to synthesize β-boryl ketones from acyl chlorides, alkynes, and a boron source, a strategy that could be adapted for 1-Naphthalenecarbonyl chloride, 4-ethyl- to create novel functionalized naphthalene (B1677914) derivatives. organic-chemistry.org Furthermore, metal-free MCRs, such as the cascade reaction of homopropargylic amines, acyl chlorides, potassium thiocyanate, and diiodine to form thiazine imides, could be explored. rsc.org

Multicomponent Reaction TypePotential Reactants with 1-Naphthalenecarbonyl chloride, 4-ethyl-Potential Product ClassKey Advantages
Sequential α-Ketoimide Synthesis Isocyanide, Silver salt of a carboxylic acid. uniupo.itα-Ketoimides with a 4-ethylnaphthalene moiety.Rapid construction of complex imide structures.
Domino Conjugate Addition/Claisen-like Reaction Organozinc reagent, Acrylate. researchgate.netα-substituted β-ketoesters.Formation of multiple C-C bonds in one pot under mild conditions.
Pd/Cu-Catalyzed Coupling and Boration Alkyne, Diboron pinacol ester (B₂pin₂). organic-chemistry.orgSaturated β-boryl ketones.Introduction of a versatile boronate ester for further functionalization.
Metal-Free Cascade Reaction Homopropargylic amine, Potassium thiocyanate, Diiodine. rsc.orgThiazine imides.Avoidance of metal catalysts, formation of multiple new bonds.
Table 2. Potential Multicomponent Reactions Involving 1-Naphthalenecarbonyl chloride, 4-ethyl-.

Exploration of Asymmetric Catalysis in Reactions Involving 1-Naphthalenecarbonyl chloride, 4-ethyl-

The development of asymmetric catalytic methods to produce enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly for pharmaceuticals and advanced materials. The naphthalene core is a common feature in chiral ligands and catalysts, and introducing chirality into naphthalene-based molecules is of significant interest.

A key future direction is the use of 1-Naphthalenecarbonyl chloride, 4-ethyl- as a substrate in catalytic asymmetric dearomatization (CADA) reactions. nih.gov CADA reactions convert flat aromatic compounds into complex, three-dimensional chiral molecules. nih.gov For instance, an intramolecular reaction could be designed where a nucleophilic tether on a molecule derived from 1-Naphthalenecarbonyl chloride, 4-ethyl- attacks the naphthalene ring under the influence of a chiral catalyst, leading to spirocyclic or fused-ring systems with high enantioselectivity. Palladium-catalyzed intramolecular dearomative Mizoroki–Heck reactions of naphthalenes have been shown to construct chiral spirooxindoles, a strategy that could be adapted here. acs.org The development of chiral ligands, such as chiral dinitrogen ligands, could enable asymmetric Catellani-type reactions, allowing for the controlled synthesis of C-N axially chiral scaffolds from naphthalene-based precursors. nih.gov

Design and Synthesis of Architecturally Complex Naphthalene-Based Molecules Utilizing this Building Block

Naphthalene derivatives are integral to a wide range of applications, from organic electronics to medicinal chemistry. lifechemicals.comnih.gov 1-Naphthalenecarbonyl chloride, 4-ethyl- serves as an excellent starting point for the synthesis of architecturally complex molecules with tailored properties.

The reactive acyl chloride group can act as a handle to introduce the 4-ethylnaphthalene moiety into larger molecular frameworks. For example, it can be used in the synthesis of multilayer 3D naphthalene-based polymers through coupling reactions, potentially leading to materials with unique photophysical properties like large Stokes shifts. researchgate.net By reacting it with functionalized amines or alcohols, it can be incorporated into dendrimers or other macromolecular structures. Furthermore, the naphthalene core itself can be subjected to further functionalization. C-H functionalization methods could be employed to introduce substituents at specific positions on the naphthalene ring, allowing for precise control over the final molecular architecture. researchgate.net This could lead to the synthesis of novel naphthalene diimide analogues for applications in organic electronics or as DNA intercalators. acs.org The synthesis of naphthalene-based crystal structures with specific binding units could also be explored for applications in materials science and sensor technology. mdpi.com

Compound Name
1-Naphthalenecarbonyl chloride, 4-ethyl-
4-ethyl-1-naphthoic acid
Cyrene™
Dichloromethane (DCM)
Dimethylformamide (DMF)
Hydrogen chloride (HCl)
Phosphorus pentachloride (PCl₅)
Potassium thiocyanate
Sulfur dioxide (SO₂)
Thionyl chloride (SOCl₂)
Table 3. Chemical Compounds Mentioned in the Article.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-Naphthalenecarbonyl chloride, 4-ethyl- that influence experimental handling?

  • Answer: Key properties include a melting point of 26°C, boiling point of 190°C (at 35 torr), density of 1.26 g/cm³, and refractive index of 1.6515–1.6535 . These properties dictate storage conditions (e.g., refrigeration to prevent degradation) and handling protocols (e.g., inert atmosphere use to avoid hydrolysis). The compound’s reactivity as an acylating agent necessitates moisture-free environments during synthesis .

Q. What safety protocols are essential when working with 1-Naphthalenecarbonyl chloride, 4-ethyl- in laboratory settings?

  • Answer: Safety measures include:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (R34 hazard: causes burns) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • First aid: Immediate flushing with water for eye/skin exposure (S26) and neutralization of spills with inert adsorbents .
  • Storage: Keep in airtight containers at 0–6°C to minimize degradation and reactivity risks .

Q. How is 1-Naphthalenecarbonyl chloride, 4-ethyl- typically synthesized, and what purity assessment methods are recommended?

  • Answer: The compound is synthesized via Friedel-Crafts acylation of 4-ethylnaphthalene using phosgene or thionyl chloride. Purity is assessed via:

  • Gas chromatography (GC): Use polar columns (e.g., DB-1) with temperature ramps (e.g., 40°C to 260°C) to resolve impurities .
  • NMR spectroscopy: Confirm structural integrity through characteristic peaks for the carbonyl group (δ ~170 ppm in 13C^{13}\text{C} NMR) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer:

  • Substrate selection: Use amines (e.g., aniline derivatives) or alcohols to test acyl transfer efficiency.
  • Kinetic studies: Monitor reaction progress via UV-Vis spectroscopy (tracking carbonyl absorbance at ~280 nm) or HPLC .
  • Solvent optimization: Compare polar aprotic solvents (e.g., DMF, THF) to assess reaction rates and byproduct formation .
  • Computational modeling: Apply DFT calculations to predict transition states and regioselectivity in complex substitutions .

Q. What advanced analytical techniques are optimal for quantifying trace levels of this compound in environmental samples?

  • Answer:

  • GC-MS: Use CP Sil 5 CB columns with helium carrier gas and programmed temperature ramps (e.g., 40°C to 260°C) for high sensitivity (detection limit ~0.1 ppb) .
  • LC-QTOF-MS: Achieve precise mass identification in aqueous matrices by coupling reverse-phase columns with high-resolution mass spectrometry .
  • Sample preparation: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from complex environmental mixtures .

Q. How can contradictions in toxicological data across studies be systematically addressed?

  • Answer:

  • Literature review framework: Follow ATSDR’s inclusion criteria (Table B-1) to filter studies by species (human/mammalian), exposure routes (oral/inhalation), and health outcomes (hepatic/renal effects) .
  • Meta-analysis: Use tools like NIH RePORTER to aggregate data on dose-response relationships and resolve discrepancies in LD50_{50} values .
  • In vitro validation: Conduct cytotoxicity assays (e.g., MTT tests on hepatocyte cell lines) to compare results with historical in vivo data .

Q. What strategies are recommended for synthesizing and characterizing novel derivatives of 1-Naphthalenecarbonyl chloride, 4-ethyl-?

  • Answer:

  • Derivatization routes: React with heterocyclic amines (e.g., pyridines) or Grignard reagents to generate amides or ketones, respectively .
  • Crystallography: Use single-crystal X-ray diffraction to confirm stereochemistry in chiral derivatives .
  • Bioactivity screening: Apply high-throughput assays (e.g., enzyme inhibition) to prioritize derivatives for further study .

Methodological Resources

  • Database search strings for literature reviews (e.g., PubMed queries combining "naphthalene derivatives," "toxicokinetics," and "environmental exposure") .
  • Regulatory compliance: Refer to EPA systematic naming conventions (e.g., "Benzene, 1,1'-(2,2-dichloroethylidene)bis[4-ethyl-") for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.